molecular formula C8H4ClF3O B1586713 2-Chloro-3-(trifluoromethyl)benzaldehyde CAS No. 93118-03-7

2-Chloro-3-(trifluoromethyl)benzaldehyde

Cat. No. B1586713
CAS RN: 93118-03-7
M. Wt: 208.56 g/mol
InChI Key: KUNCMOAFNYLOSC-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzaldehyde (2C3TFMB) is an important organic chemical compound with a wide range of applications in research and industry. It is a colorless liquid with a pungent odor. It is used as a reagent in the synthesis of a variety of organic compounds, and its derivatives are used in a variety of industrial processes. 2C3TFMB has been studied extensively in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Organic Synthesis

2-Chloro-3-(trifluoromethyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its unique structure, featuring a trifluoromethyl group and a chloro substituent, makes it a versatile building block for constructing complex molecules. It’s often used in the synthesis of various aromatic compounds, where the aldehyde group can undergo nucleophilic addition reactions, forming alcohols, or can be used in condensation reactions to form heterocycles .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of potential drug candidates. The trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs. It’s been utilized in the development of molecules with potential therapeutic applications, such as enzyme inhibitors and receptor modulators .

Material Science

The incorporation of 2-Chloro-3-(trifluoromethyl)benzaldehyde into polymers and resins can alter their physical properties, such as thermal stability and chemical resistance. This makes it an interesting monomer for the development of specialized materials used in high-performance applications .

Agrochemical Development

This compound is also explored in the field of agrochemicals. Its structural motifs are found in some herbicides and pesticides. Researchers are investigating its derivatives for new formulations that can provide effective protection against pests and diseases while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, 2-Chloro-3-(trifluoromethyl)benzaldehyde can be used as a derivatization agent for the detection of various analytes. Its reactivity with amines and other functional groups allows for the formation of derivatives that are more easily detectable using chromatographic or spectroscopic methods .

Fluorine Chemistry

The compound is significant in fluorine chemistry research, where the trifluoromethyl group is of particular interest. Studies focus on the reactivity and stability of the -CF3 group, which is important for the development of new fluorinated compounds with applications ranging from pharmaceuticals to agrochemicals .

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNCMOAFNYLOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371518
Record name 2-Chloro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)benzaldehyde

CAS RN

93118-03-7
Record name 2-Chloro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 0.6 mole of 2-chlorotrifluoromethylbenzene in 1 l of tetrahydrofuran is cooled to -65° C. and 0.58 mole of butyllithium dissolved in hexane is added. The mixture is maintained at the same temperature for 2 hours and a mixture containing 44 ml of dimethylformamide and 200 ml of tetrahydrofuran is then added dropwise. The reaction medium is allowed to return to ambient temperature, 600 ml of water are added, extraction is then carried out with ethyl ether followed by evaporation to dryness. The product is distilled to purify.
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0.6 mol
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1 L
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0.58 mol
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44 mL
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200 mL
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600 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

BuLi (1.6 M in hexane, 173 mL, 277 mmol) was added to a sol. of 2-trifluoromethyl-chlorobenzene (50.0 g, 277 mmol) in THF (500 mL) at −70° C. The sol. was stirred for 2 h at −70° C., and DMF (21.3 mL, 277 mmol) in THF (100 mL) was added. The mixture was allowed to warm to rt overnight. Water was added (200 mL), and the mixture was extracted with Et2O (2×). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (heptane/EtOAc 20:1) yielded the title compound (37.4 g, 65%). LC-MS: tR=0.96 min.
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173 mL
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reactant
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50 g
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reactant
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500 mL
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21.3 mL
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100 mL
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Yield
65%

Synthesis routes and methods V

Procedure details

Butyl lithium (36.4 ml of 1.6M in hexane) was added to a stirred solution at -65° of 1-chloro-2-(trifluoromethyl)-benzene (10 g) in dry tetrahydrofuran (100 ml) over 20 mins. After stirring for 1.5 hours at -65°, a solution of N-methyl-N-phenylformamide (6.85 ml) in tetrahydrofuran (30 ml) was added over 1 hour. The reaction mixture was left at this temperature for 1.5 hours and then allowed to reach room temperature. It was then poured onto 10% sulphuric acid, extracted with ether and the organic extract was washed with brine, dried (Na2SO4) and the solvent removed in vacuo. The residue was distilled (20 mmHg, oven temperature 100°-125°); the distillate was cooled, filtered and the solid washed with petroleum ether (60°-80°) to give the desired aldehyde (3.5 g) as a colourless solid.
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36.4 mL
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reactant
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10 g
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100 mL
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6.85 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(trifluoromethyl)benzaldehyde
Reactant of Route 2
2-Chloro-3-(trifluoromethyl)benzaldehyde
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2-Chloro-3-(trifluoromethyl)benzaldehyde
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2-Chloro-3-(trifluoromethyl)benzaldehyde
Reactant of Route 5
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2-Chloro-3-(trifluoromethyl)benzaldehyde
Reactant of Route 6
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2-Chloro-3-(trifluoromethyl)benzaldehyde

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